Perfluoroadamantane
Overview
Description
Perfluoroadamantane is a fully fluorinated derivative of adamantane, a polycyclic hydrocarbon with a diamond-like structure. This compound is known for its high thermal stability, chemical inertness, and unique electronic properties, making it a valuable material in various scientific and industrial applications .
Mechanism of Action
Target of Action
Perfluoroadamantane is a complex compound with a unique structure
Biochemical Pathways
It is known that the compound is a fluorocarbon
Pharmacokinetics
It is known that the adamantane moiety, to which this compound is related, is often introduced into structures of already active drugs to increase their lipophilicity and improve their pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Perfluoroadamantane can be synthesized through the direct fluorination of adamantane or bromoadamantane using cobalt trifluoride (CoF₃) at elevated temperatures . Another method involves aerosol direct fluorination, which was developed in the early 1980s .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale fluorination reactors where adamantane is exposed to fluorine gas under controlled conditions. This process ensures the complete substitution of hydrogen atoms with fluorine, resulting in the formation of this compound .
Chemical Reactions Analysis
Types of Reactions
Perfluoroadamantane primarily undergoes substitution reactions due to the presence of highly electronegative fluorine atoms. These reactions often involve nucleophilic aromatic substitution (S_NAr) mechanisms .
Common Reagents and Conditions
Common reagents used in reactions with this compound include lithium hexamethyldisilazide (LiHMDS) and other strong nucleophiles. These reactions typically occur under anhydrous conditions to prevent hydrolysis of the reactive intermediates .
Major Products Formed
The major products formed from reactions involving this compound are typically fluorinated derivatives with modified electronic properties. These products are often used in the development of advanced materials for electronic and photonic applications .
Scientific Research Applications
Perfluoroadamantane has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Adamantane: The parent hydrocarbon of perfluoroadamantane, known for its rigid structure and use in drug delivery systems.
Perfluorodecalin: Another fully fluorinated compound with similar stability and inertness, used in medical and industrial applications.
Perfluorocyclohexane: A fluorinated cycloalkane with applications in electronics and materials science.
Uniqueness of this compound
This compound stands out due to its unique combination of high thermal stability, chemical inertness, and electron-withdrawing properties. These characteristics make it particularly valuable in the development of advanced materials for electronic and photonic applications, as well as in scientific research exploring the effects of fluorination on molecular properties .
Properties
IUPAC Name |
1,2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-hexadecafluoroadamantane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10F16/c11-1-5(15,16)2(12)8(21,22)3(13,6(1,17)18)10(25,26)4(14,7(1,19)20)9(2,23)24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZFEPXEUZSBLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12(C(C3(C(C(C1(F)F)(C(C(C2(F)F)(C3(F)F)F)(F)F)F)(F)F)F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10F16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073612 | |
Record name | Tricyclo[3.3.1.13,7]decane, hexadecafluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5073612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69064-33-1 | |
Record name | Perfluoroadamantane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69064-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perfluoroadamantane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069064331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tricyclo[3.3.1.13,7]decane, hexadecafluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5073612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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